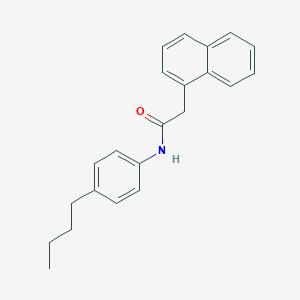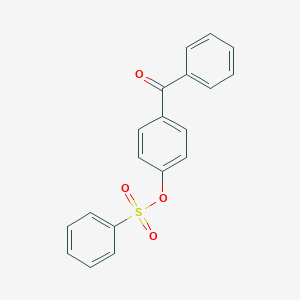
N-(4-butylphenyl)-2-(1-naphthyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-2-(1-naphthyl)acetamide, also known as BNAH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of organic compounds known as acetanilides and is structurally similar to other compounds with analgesic and anti-inflammatory properties, such as acetaminophen and ibuprofen. In
Wissenschaftliche Forschungsanwendungen
N-(4-butylphenyl)-2-(1-naphthyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit analgesic and anti-inflammatory properties in animal models of pain and inflammation. N-(4-butylphenyl)-2-(1-naphthyl)acetamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, N-(4-butylphenyl)-2-(1-naphthyl)acetamide has shown promise as a potential anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro.
Wirkmechanismus
The exact mechanism of action of N-(4-butylphenyl)-2-(1-naphthyl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate pain and inflammation. N-(4-butylphenyl)-2-(1-naphthyl)acetamide has been shown to selectively inhibit COX-2, which is upregulated in inflammatory conditions and is responsible for the production of prostaglandins that mediate pain and inflammation. In addition to its COX-2 inhibitory activity, N-(4-butylphenyl)-2-(1-naphthyl)acetamide has also been shown to exhibit antioxidant and neuroprotective properties.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-2-(1-naphthyl)acetamide has been shown to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases. N-(4-butylphenyl)-2-(1-naphthyl)acetamide has been shown to selectively inhibit COX-2, which is upregulated in inflammatory conditions and is responsible for the production of prostaglandins that mediate pain and inflammation. In addition to its COX-2 inhibitory activity, N-(4-butylphenyl)-2-(1-naphthyl)acetamide has also been shown to exhibit antioxidant and neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-butylphenyl)-2-(1-naphthyl)acetamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. N-(4-butylphenyl)-2-(1-naphthyl)acetamide has also been shown to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation, making it a useful tool for studying these conditions. However, one limitation of using N-(4-butylphenyl)-2-(1-naphthyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer to animals or cells in culture.
Zukünftige Richtungen
There are several future directions for research on N-(4-butylphenyl)-2-(1-naphthyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(4-butylphenyl)-2-(1-naphthyl)acetamide has been shown to exhibit neuroprotective effects in animal models of these diseases, and further studies are needed to determine its potential therapeutic value. Another area of interest is its potential use as an anticancer agent. N-(4-butylphenyl)-2-(1-naphthyl)acetamide has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential efficacy in vivo. Finally, further studies are needed to elucidate the exact mechanism of action of N-(4-butylphenyl)-2-(1-naphthyl)acetamide, which will help to guide its future development as a therapeutic agent.
Conclusion:
N-(4-butylphenyl)-2-(1-naphthyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to exhibit analgesic and anti-inflammatory properties, as well as neuroprotective and anticancer effects. While there are limitations to its use in lab experiments, N-(4-butylphenyl)-2-(1-naphthyl)acetamide has a well-established synthesis method and has been studied extensively in animal models. Future research on N-(4-butylphenyl)-2-(1-naphthyl)acetamide will help to determine its potential therapeutic value and guide its development as a therapeutic agent.
Synthesemethoden
The synthesis of N-(4-butylphenyl)-2-(1-naphthyl)acetamide can be achieved through a multi-step process that involves the reaction of 1-naphthylamine with butyryl chloride to form 1-(4-butylphenyl)-2-naphthol. This intermediate is then further reacted with acetic anhydride to yield the final product, N-(4-butylphenyl)-2-(1-naphthyl)acetamide. The synthesis of N-(4-butylphenyl)-2-(1-naphthyl)acetamide is a well-established process and has been reported in several research papers.
Eigenschaften
Molekularformel |
C22H23NO |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
N-(4-butylphenyl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C22H23NO/c1-2-3-7-17-12-14-20(15-13-17)23-22(24)16-19-10-6-9-18-8-4-5-11-21(18)19/h4-6,8-15H,2-3,7,16H2,1H3,(H,23,24) |
InChI-Schlüssel |
LLAIOMGMKJUPJT-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methoxyphenyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290546.png)
![2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290549.png)
![N-[3-(1-hydroxyethyl)phenyl]cyclohexanecarboxamide](/img/structure/B290551.png)
![N-[3-(1-hydroxyethyl)phenyl]-3-phenylpropanamide](/img/structure/B290552.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide](/img/structure/B290553.png)
![2-chloro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290556.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B290558.png)
![N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290559.png)
![Ethyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290561.png)
![4-chloro-3-{[(1-naphthyloxy)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B290562.png)
![Ethyl 2-hydroxy-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate](/img/structure/B290563.png)

![N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide](/img/structure/B290566.png)
![N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B290568.png)